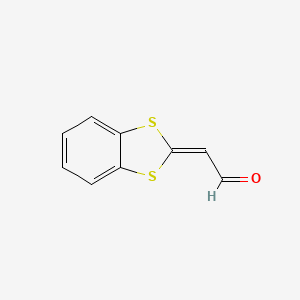
Benzene, dodecyldimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, dodecyldimethyl- is an organic compound belonging to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with a dodecyl (C12H25) group and two methyl (CH3) groups. This compound is commonly used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, dodecyldimethyl- typically involves the alkylation of benzene with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the dodecyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of benzene, dodecyldimethyl- follows a similar route but on a larger scale. The process involves the continuous feeding of benzene and dodecyl chloride into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Types of Reactions:
Oxidation: Benzene, dodecyldimethyl- can undergo oxidation reactions, leading to the formation of dodecyldimethylbenzoic acid.
Reduction: Reduction reactions can convert the compound into dodecyldimethylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogen carriers like FeBr3 or AlCl3 for halogenation reactions.
Major Products:
Oxidation: Dodecyldimethylbenzoic acid.
Reduction: Dodecyldimethylcyclohexane.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, dodecyldimethyl- finds applications in several fields:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its ability to mimic lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of benzene, dodecyldimethyl- primarily involves its surfactant properties. The compound reduces the surface tension between different phases, facilitating the mixing of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification and dispersion.
Comparison with Similar Compounds
Benzene, dodecyl-: Similar structure but lacks the two methyl groups.
Benzene, hexadecyl-: Contains a longer alkyl chain (C16H33) instead of the dodecyl group.
Benzene, octyldimethyl-: Contains a shorter alkyl chain (C8H17) compared to dodecyldimethyl-.
Uniqueness: Benzene, dodecyldimethyl- is unique due to its specific combination of a dodecyl group and two methyl groups, which confer distinct surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the stabilization of emulsions.
Properties
CAS No. |
66697-27-6 |
|---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
1-dodecyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C20H34/c1-4-5-6-7-8-9-10-11-12-13-16-20-17-14-15-18(2)19(20)3/h14-15,17H,4-13,16H2,1-3H3 |
InChI Key |
GAWUIKLWUQFZON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


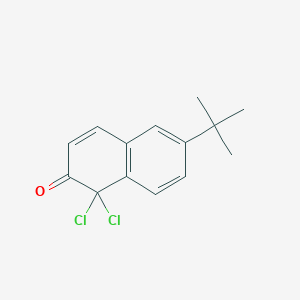
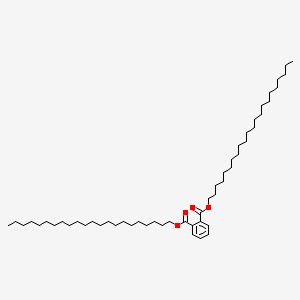
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
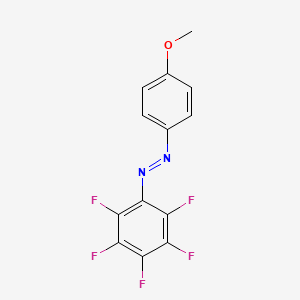
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)

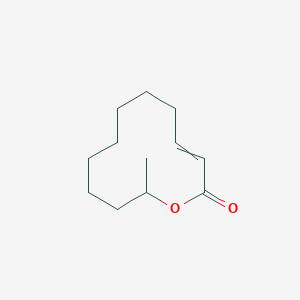
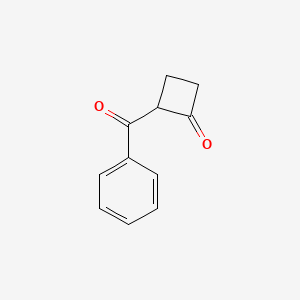
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)


